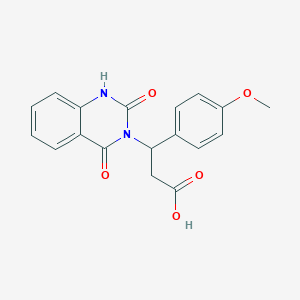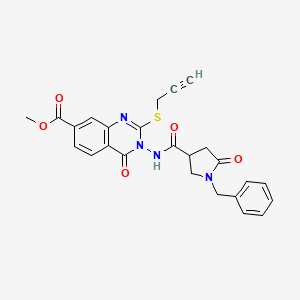![molecular formula C23H27N5O B6477196 4-(6-{4-[(naphthalen-2-yl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine CAS No. 2640970-70-1](/img/structure/B6477196.png)
4-(6-{4-[(naphthalen-2-yl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(6-{4-[(naphthalen-2-yl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine is an organic compound belonging to the class of heterocyclic compounds. It is an important precursor for the synthesis of various heterocyclic compounds and has been widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. The compound has a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral activities. It has been studied extensively in the past few decades and is now being used in various fields of research.
Mechanism of Action
The mechanism of action of 4-(6-{4-[(naphthalen-2-yl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine is not fully understood. However, it is believed that the compound may interact with various proteins and enzymes in the body, leading to various biological effects. It is also believed that the compound may interact with various receptors in the body, leading to various physiological effects.
Biochemical and Physiological Effects
4-(6-{4-[(naphthalen-2-yl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine has been found to have a wide range of biochemical and physiological effects. The compound has been found to have anti-inflammatory, anti-tumor, and anti-viral activities. It has also been found to have anti-oxidant, anti-bacterial, and anti-fungal activities. In addition, the compound has been found to have immunomodulatory, cardioprotective, and neuroprotective effects.
Advantages and Limitations for Lab Experiments
The use of 4-(6-{4-[(naphthalen-2-yl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine in laboratory experiments has several advantages and limitations. One of the advantages of using this compound is that it is relatively easy to synthesize and can be used as a precursor for the synthesis of various heterocyclic compounds. Additionally, the compound has a wide range of biological activities, making it useful for various types of research. However, the compound is not very stable and can be easily degraded in the presence of light and oxygen.
Future Directions
The potential applications of 4-(6-{4-[(naphthalen-2-yl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine are vast. Further research is needed to fully understand the compound's mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. Additionally, further research is needed to explore the potential of the compound for the synthesis of various heterocyclic compounds and pharmaceuticals. Additionally, further research is needed to investigate the compound's potential for use as an agrochemical and pesticide. Finally, further research is needed to explore the potential of the compound for use in various medical applications, such as cancer treatment and drug delivery.
Synthesis Methods
The synthesis of 4-(6-{4-[(naphthalen-2-yl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine involves a multi-step process. The first step involves the reaction of naphthalene-2-ylmethylpiperazine-1-yl bromide and 2-chloropyridine to form the intermediate compound, 2-chloro-4-(6-{4-[(naphthalen-2-yl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine. This intermediate compound is then reacted with a base, such as sodium hydroxide, to form the desired product, 4-(6-{4-[(naphthalen-2-yl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine.
Scientific Research Applications
4-(6-{4-[(naphthalen-2-yl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine has a wide range of applications in scientific research. It has been used as a precursor for the synthesis of various heterocyclic compounds and pharmaceuticals. It has also been studied extensively for its anti-inflammatory, anti-tumor, and anti-viral activities. In addition, the compound has been used in the synthesis of various organic compounds, including agrochemicals and pesticides.
properties
IUPAC Name |
4-[6-[4-(naphthalen-2-ylmethyl)piperazin-1-yl]pyridazin-3-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O/c1-2-4-21-17-19(5-6-20(21)3-1)18-26-9-11-27(12-10-26)22-7-8-23(25-24-22)28-13-15-29-16-14-28/h1-8,17H,9-16,18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZMIYYHEYVHZMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=CC=CC=C3C=C2)C4=NN=C(C=C4)N5CCOCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-{4-[(Naphthalen-2-yl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-[(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)sulfonyl]quinoline](/img/structure/B6477116.png)

![4-[(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)sulfonyl]-2,1,3-benzothiadiazole](/img/structure/B6477134.png)
![4-methanesulfonyl-2-[4-(2-methoxyphenyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B6477140.png)
![4-methanesulfonyl-2-[4-(3-methoxyphenyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B6477145.png)
![1-benzyl-N-{7-bromo-2-[(2-methylpropyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B6477156.png)
![N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B6477162.png)
![2-chloro-6-fluoro-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzamide](/img/structure/B6477164.png)
![4-methanesulfonyl-N-[2-(4-methoxyphenyl)ethyl]-1,3-benzothiazol-2-amine](/img/structure/B6477170.png)
![3-methyl-4-({1-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B6477171.png)
![N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-N'-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide](/img/structure/B6477187.png)

![1-(4-fluorophenyl)-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}cyclopropane-1-carboxamide](/img/structure/B6477194.png)
![3-methoxy-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzamide](/img/structure/B6477195.png)